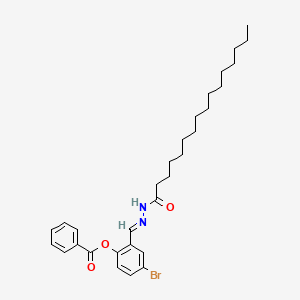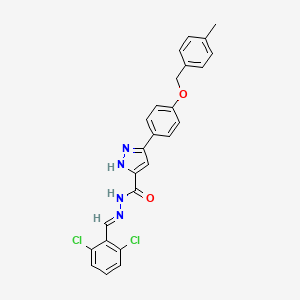
4-Bromo-2-(2-palmitoylcarbohydrazonoyl)phenyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4-Bromo-2-(2-palmitoylcarbohydrazonoyl)phenyl benzoate involves multiple steps, typically starting with the bromination of a phenyl benzoate derivative. The palmitoylcarbohydrazonoyl group is then introduced through a series of reactions involving hydrazine derivatives and palmitoyl chloride. The exact reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity
Chemical Reactions Analysis
4-Bromo-2-(2-palmitoylcarbohydrazonoyl)phenyl benzoate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the compound, potentially altering the functional groups.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Scientific Research Applications
4-Bromo-2-(2-palmitoylcarbohydrazonoyl)phenyl benzoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the development of new synthetic pathways and the study of reaction mechanisms.
Biology: The compound can be used in biochemical assays to study enzyme interactions and protein-ligand binding.
Medicine: Research into potential therapeutic applications, such as drug development and the study of disease pathways, often involves this compound.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(2-palmitoylcarbohydrazonoyl)phenyl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The palmitoylcarbohydrazonoyl group may play a role in binding to these targets, influencing their activity and leading to various biochemical effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
4-Bromo-2-(2-palmitoylcarbohydrazonoyl)phenyl benzoate can be compared with other similar compounds, such as:
4-Bromo-2-(2-palmitoylcarbohydrazonoyl)phenyl 2-methylbenzoate: This compound has a similar structure but with a methyl group on the benzoate ring.
4-Bromo-2-(2-palmitoylcarbohydrazonoyl)phenyl 4-methylbenzoate: Another similar compound with a methyl group in a different position on the benzoate ring.
4-Bromo-2-(2-palmitoylcarbohydrazonoyl)phenyl 2-chlorobenzoate: This compound features a chlorine atom instead of a methyl group.
These similar compounds highlight the versatility of the this compound structure and its potential for modification to achieve different chemical properties and applications .
Properties
CAS No. |
769151-47-5 |
|---|---|
Molecular Formula |
C30H41BrN2O3 |
Molecular Weight |
557.6 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-(hexadecanoylhydrazinylidene)methyl]phenyl] benzoate |
InChI |
InChI=1S/C30H41BrN2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-29(34)33-32-24-26-23-27(31)21-22-28(26)36-30(35)25-18-15-14-16-19-25/h14-16,18-19,21-24H,2-13,17,20H2,1H3,(H,33,34)/b32-24+ |
InChI Key |
PTNFUIQPJJZWTC-FEZSWGLMSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N/N=C/C1=C(C=CC(=C1)Br)OC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NN=CC1=C(C=CC(=C1)Br)OC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-3-phenylthiourea](/img/structure/B12019791.png)
![2-({4-benzyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-ethoxy-2-nitrophenyl)acetamide](/img/structure/B12019800.png)

![N-(3,5-dimethoxyphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12019813.png)
![4-(4-Chlorophenyl)-3-[(2-methylphenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole](/img/structure/B12019817.png)
![2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B12019828.png)
![(5E)-5-(4-methylbenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12019833.png)
![Allyl 2-[3-(3-fluoro-4-methylbenzoyl)-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12019836.png)


![N-(3-methylphenyl)-6-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanamide](/img/structure/B12019858.png)

![2-{[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl}-3-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12019878.png)
![N-(3,4-dimethoxyphenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12019885.png)
